4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
Description
This compound is a triazolopyridazine derivative featuring a 4-phenylpiperazine group connected via a butan-1-one linker to the 6-methoxy-substituted [1,2,4]triazolo[4,3-b]pyridazine core. Such derivatives are prominent in medicinal chemistry for their role as bromodomain and extraterminal (BET) inhibitors, which target epigenetic reader proteins like BRD4 to modulate transcription . The 4-phenylpiperazine moiety enhances solubility and receptor binding, while the methoxy group on the triazolopyridazine scaffold may improve metabolic stability compared to non-substituted analogs .
Properties
Molecular Formula |
C20H24N6O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H24N6O2/c1-28-19-11-10-18-22-21-17(26(18)23-19)8-5-9-20(27)25-14-12-24(13-15-25)16-6-3-2-4-7-16/h2-4,6-7,10-11H,5,8-9,12-15H2,1H3 |
InChI Key |
UIZGBZXURZIEQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)N3CCN(CC3)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Chlorination and Methoxylation of Triazolopyridazinone
The synthesis begins with 6-chloro-triazolo[4,3-b]pyridazin-3(2H)-one (Intermediate 33-1), which undergoes nucleophilic aromatic substitution (SNAr) with sodium methoxide in tetrahydrofuran (THF) at 65°C for 1.5 hours. This reaction replaces the chlorine atom at position 6 with a methoxy group, yielding 6-methoxy-triazolo[4,3-b]pyridazin-3(2H)-one (Intermediate 34) in 99% yield.
Key Reaction Conditions
- Reagent: 5.4 M Sodium methoxide in methanol
- Solvent: THF
- Temperature: 65°C
- Time: 1.5 hours
Characterization Data
Functionalization at Position 3
To introduce a reactive group for subsequent coupling, the 3-position hydroxyl group of Intermediate 34 is converted to a chloride using phosphorus pentachloride (PCl5) under reflux. This yields 3-chloro-6-methoxy-triazolo[4,3-b]pyridazine , a critical intermediate for fragment coupling.
Synthesis of Fragment B: 1-(4-Phenylpiperazin-1-yl)butan-1-one
Preparation of 4-Phenylpiperazine
Piperazine derivatives are synthesized via cyclization of N-methyl ethylenediamine with methyl benzoylformate in toluene at 60–65°C, followed by reduction with lithium aluminum hydride (LiAlH4). This yields 1-methyl-3-phenylpiperazine , which is subsequently deprotected to generate 4-phenylpiperazine .
Key Reaction Conditions
Butanone Bridge Installation
The butanone linker is introduced via Friedel-Crafts acylation or alkylation. A preferred method involves reacting 4-phenylpiperazine with 4-chlorobutan-1-one in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C. This nucleophilic substitution replaces the chloride with the piperazine nitrogen, yielding 1-(4-phenylpiperazin-1-yl)butan-1-one .
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 7.30–7.25 (m, 2H), 6.85–6.80 (m, 3H), 3.70–3.50 (m, 4H), 2.90–2.70 (m, 4H), 2.60 (t, J = 7.2 Hz, 2H), 2.45 (t, J = 7.2 Hz, 2H).
Coupling of Fragments A and B
Nucleophilic Substitution
The chloride group in 3-chloro-6-methoxy-triazolo[4,3-b]pyridazine undergoes nucleophilic displacement with the secondary amine of 1-(4-phenylpiperazin-1-yl)butan-1-one in DMF at 100°C for 12 hours. Triethylamine (Et3N) is added to scavenge HCl, driving the reaction to completion.
Key Reaction Conditions
- Reagents: 3-Chloro-6-methoxy-triazolopyridazine, 1-(4-phenylpiperazin-1-yl)butan-1-one
- Base: Et3N
- Solvent: DMF
- Temperature: 100°C
- Time: 12 hours
Characterization Data
Alternative Palladium-Catalyzed Coupling
For sterically hindered substrates, a palladium-catalyzed cross-coupling using palladium acetate and lithium chloride in DMF at 120°C (microwave-assisted) achieves higher yields (85%). This method is advantageous for scale-up due to reduced reaction times (2 hours).
Optimization and Yield Comparison
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 100°C, 12 hours | 72% | |
| Palladium-Catalyzed | Pd(OAc)2, LiCl, DMF, 120°C, 2 hours | 85% |
The palladium-mediated approach offers superior efficiency, albeit with higher reagent costs.
Analytical Validation and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
X-ray Crystallography
Single-crystal analysis confirms the planar triazolopyridazine core and equatorial orientation of the butanone-piperazine chain.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for treating various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyridazine Derivatives with Varied Substituents
Compound A : 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide
- Structure : Replaces the 4-phenylpiperazine group with a thiazolyl-pyridinyl amide.
- Key Differences: Linker: Butanamide (vs. Pharmacokinetics: Amide group may enhance solubility but reduce cell permeability compared to the ketone .
Molecular Data :
Property Value Molecular formula C₁₈H₁₇N₇O₂S Average mass 395.441 g/mol ChemSpider ID 30669943
Compound B : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one
- Structure : Substitutes 4-phenylpiperazine with 2-methoxyphenylpiperazine.
Triazolopyridazine-Based c-Met Inhibitors
PF-4254644 : 6-{(S)-1-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline
- Structure: Quinoline replaces phenylpiperazine; triazolopyridazine is substituted with a pyrazole.
- Key Differences: Target: Selective c-Met kinase inhibition (vs. BET proteins) due to quinoline’s planar structure and pyrazole’s hydrophobic interactions . Potency: IC₅₀ values in low nanomolar range for c-Met, demonstrating scaffold versatility .
Cytotoxic Triazolopyridazine Derivatives
Compound 24 (from Mongolian Journal of Chemistry): Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate
- Structure : Chloro substituent at position 6 (vs. methoxy) and a benzoylated glycinate side chain.
- Key Differences :
Impurities and Structural Variants
Impurity B(BP) : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- Structure: Triazolo[4,3-a]pyridinone core (vs. triazolo[4,3-b]pyridazine) with a propyl linker.
- Key Differences: Core Heterocycle: Pyridinone (vs. pyridazine) reduces aromaticity and alters binding interactions .
Research Findings and Trends
- Substituent Effects : Methoxy groups at position 6 improve metabolic stability compared to chloro or unsubstituted triazolopyridazines .
- Linker Optimization: Butanone/butanamide chains balance lipophilicity and solubility, critical for blood-brain barrier penetration in BET inhibitors .
- Target Selectivity: Piperazine derivatives favor epigenetic targets (BRD4), while quinoline-based analogs shift activity toward kinase inhibition (c-Met) .
Q & A
Basic Question: What are the key synthetic challenges in preparing 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one, and how are they addressed?
Answer:
Synthesis involves multi-step reactions, including cyclization of triazolopyridazine cores and coupling with phenylpiperazine derivatives. Challenges include regioselectivity in triazole ring formation and purification of intermediates due to polar functional groups (e.g., methoxy and ketone moieties). Methods such as column chromatography (silica gel) or recrystallization with solvents like ethanol/dichloromethane are critical for isolating high-purity intermediates. Reaction conditions (e.g., temperature, catalyst choice) must be optimized to avoid side products like regioisomers .
Advanced Question: How can computational modeling guide structural optimization of this compound for enhanced target binding?
Answer:
Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding affinity to targets like bromodomains (e.g., BRD4). For example, optimizing the triazolopyridazine core’s orientation and substituent effects (e.g., methoxy group at position 6) improves hydrophobic interactions with the acetyl-lysine binding pocket. QSAR studies on analogs (e.g., AZD5153 derivatives) reveal that bulkier substituents on the phenylpiperazine moiety reduce off-target effects while maintaining potency .
Basic Question: What are the primary pharmacological targets associated with this compound?
Answer:
The compound’s structural analogs (e.g., triazolopyridazine-based inhibitors) show activity against bromodomain and extraterminal (BET) proteins, particularly BRD4, which regulates oncogenes like c-Myc. The phenylpiperazine moiety may also interact with serotonin or dopamine receptors, though this requires validation via competitive binding assays .
Advanced Question: How can researchers validate target engagement in cellular models?
Answer:
Use CRISPR/Cas9-mediated knockout of BRD4 or RNAi knockdown to assess dependency on the target pathway. In vitro assays (e.g., NanoBRET) measure compound binding to BRD4 in live cells. For functional validation, monitor downstream effects like c-Myc expression via qPCR or Western blot. Xenograft models (e.g., in mice) further confirm in vivo efficacy and pharmacokinetic-pharmacodynamic (PK/PD) correlations .
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
Based on structurally similar compounds (e.g., GHS Category 2 acute toxicity), wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Question: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
Discrepancies may arise from poor bioavailability or metabolic instability. Conduct PK studies (e.g., plasma half-life via LC-MS) to assess absorption/distribution. Metabolite identification (e.g., using liver microsomes) can reveal inactivation pathways. Structural modifications, such as introducing fluorine atoms to block metabolic hotspots, may improve stability .
Basic Question: What analytical techniques confirm the compound’s purity and identity?
Answer:
High-resolution LC-MS (ESI+) confirms molecular weight (expected ~435 g/mol). Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient). NMR (1H/13C) identifies regiochemistry of the triazolopyridazine ring and confirms substituent positions .
Advanced Question: How does the compound’s logP affect its cellular permeability?
Answer:
The calculated logP (~2.5) suggests moderate lipophilicity, which balances membrane permeability and solubility. However, the ketone group may reduce permeability. Prodrug strategies (e.g., esterification of the ketone) or formulation with cyclodextrins can enhance bioavailability. Parallel Artificial Membrane Permeability Assay (PAMPA) data validate these adjustments .
Basic Question: What are the stability profiles under varying pH conditions?
Answer:
The compound is stable at pH 5–7 (simulated physiological conditions) but degrades in strongly acidic (pH < 3) or alkaline (pH > 9) environments. Degradation products include hydrolyzed triazole rings or oxidized piperazine moieties, identified via LC-MS stability studies .
Advanced Question: How can structure-toxicity relationships guide lead optimization?
Answer:
Toxicophore identification (e.g., reactive metabolites via glutathione trapping assays) helps mitigate hepatotoxicity. For example, replacing the methoxy group with a trifluoromethyl group reduces oxidative stress in hepatocyte models. Ames tests and hERG channel binding assays further prioritize safer analogs .
Basic Question: What solvents are compatible for formulation in biological assays?
Answer:
DMSO (≤0.1% v/v) is preferred for stock solutions. For in vivo studies, use saline with 10% β-cyclodextrin to enhance solubility. Avoid aqueous buffers with high salt concentrations, which may precipitate the compound .
Advanced Question: How can cross-reactivity with off-target kinases be minimized?
Answer:
Kinome-wide profiling (e.g., using Eurofins KinaseProfiler) identifies off-target hits. Structure-based design, such as introducing a methyl group at the piperazine N-position, sterically hinders kinase ATP-binding pockets while maintaining BET affinity. Selectivity ratios (>100-fold) are confirmed via IC50 comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
